Cloridarol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroprotective Effects

One area of research on Cloridarol investigates its potential neuroprotective properties. Studies suggest that Cloridarol may:

- Reduce oxidative stress: Cloridarol exhibits antioxidant activity, potentially protecting brain cells from damage caused by harmful free radicals [].

- Modulate neurotransmission: Cloridarol may influence the activity of certain neurotransmitters, such as glutamate, which play a role in learning, memory, and neuronal function [].

- Promote neuronal survival: Studies in animal models suggest Cloridarol may promote the survival of nerve cells in conditions like stroke and neurodegenerative diseases [].

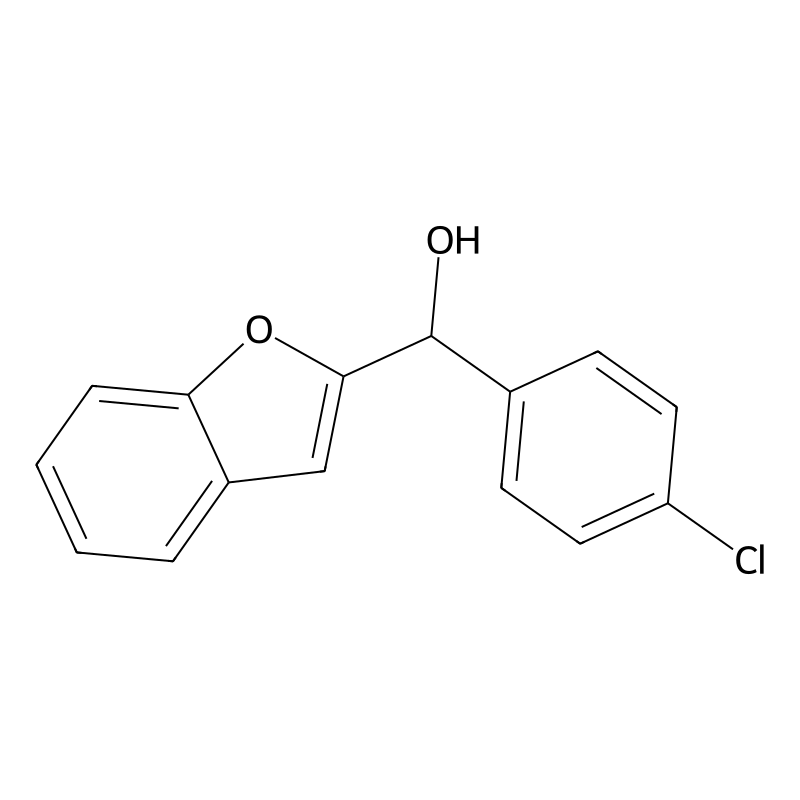

Cloridarol is an experimental medication primarily investigated for its potential in treating cardiovascular diseases. It functions through vasodilation, which helps to widen blood vessels and improve blood flow. The chemical structure of Cloridarol is represented by the molecular formula , indicating the presence of a chlorine atom, which is integral to its pharmacological properties .

- Due to its limited clinical investigation, data on the safety and potential hazards of cloridarol is unavailable.

- Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, which may alter its biological activity and pharmacokinetics .

- Hydrolysis: Cloridarol may also participate in hydrolysis reactions, potentially impacting its solubility and bioavailability.

- Dehalogenation: The removal of the chlorine atom can lead to various derivatives that may exhibit different therapeutic effects.

These reactions are crucial for understanding the metabolic pathways of Cloridarol in biological systems.

Cloridarol exhibits significant biological activity, particularly in the context of cardiovascular health. Its mechanism of action involves:

- Vasodilation: By relaxing vascular smooth muscle, Cloridarol reduces peripheral resistance and lowers blood pressure, making it beneficial for conditions like hypertension .

- Inhibition of Protein Aggregation: Recent studies have explored its role as an inhibitor of human islet amyloid peptide aggregation, suggesting potential applications beyond cardiovascular disease .

The compound's interactions at the cellular level indicate a multifaceted approach to treating heart disease and possibly other conditions related to protein misfolding.

The synthesis of Cloridarol can be achieved through various methods. One notable route involves:

- Starting Material: (4-Chlorobenzoyl)benzofuran.

- Reagents: Specific reagents are employed to facilitate the formation of the desired product through nucleophilic substitution or electrophilic aromatic substitution.

- Conditions: Controlled temperature and reaction time are essential for optimizing yield and purity.

ChemicalBook outlines four synthetic routes that highlight different approaches to producing Cloridarol, emphasizing its versatility in synthetic organic chemistry .

Cloridarol's primary applications include:

- Cardiovascular Disease Treatment: Its vasodilatory effects make it a candidate for managing conditions like hypertension and heart failure.

- Research on Protein Misfolding: Emerging studies suggest potential roles in neurodegenerative diseases by inhibiting the aggregation of amyloid peptides .

These applications underscore Cloridarol's potential as both a therapeutic agent and a research tool.

Interaction studies have focused on Cloridarol's pharmacodynamics and pharmacokinetics:

- Drug Interactions: Cloridarol may interact with other cardiovascular medications, necessitating careful monitoring when used in combination therapies.

- Biochemical Interactions: Its ability to modulate enzyme activity involved in vascular function has been documented, indicating its relevance in complex biochemical pathways .

Understanding these interactions is vital for optimizing therapeutic regimens involving Cloridarol.

Cloridarol shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Chlorpheniramine | Chlorine presence | Antihistamine | Primarily used for allergy relief |

| Chlorpromazine | Chlorine presence | Antipsychotic | Used in psychiatric disorders |

| Benzofuran derivatives | Benzofuran ring | Various (e.g., anti-inflammatory) | Potential for diverse biological activities |

Cloridarol's uniqueness lies in its specific application in cardiovascular therapy and its emerging role in addressing protein aggregation, distinguishing it from these similar compounds .

Primary Synthesis via Borohydride Reduction

The primary synthetic route for Cloridarol involves the sodium borohydride reduction of (4-chlorobenzoyl)benzofuran as the key step . This methodology represents the most widely adopted approach due to its operational simplicity and high selectivity for carbonyl reduction [4] [10].

The mechanistic pathway involves the nucleophilic attack of the hydride ion from sodium borohydride on the electrophilic carbonyl carbon of the ketone precursor [4] [30]. The borohydride anion delivers a hydride equivalent to the electron-deficient carbon, forming a new carbon-hydrogen bond while simultaneously creating an alkoxide intermediate [33]. This intermediate is subsequently protonated during the aqueous workup to yield the desired secondary alcohol product [4].

The reaction proceeds through a tetrahedral transition state where the hydride transfer occurs concurrently with the formation of a boron-oxygen coordinate bond [30] [33]. Every mole of sodium borohydride can theoretically reduce four moles of carbonyl groups, though stoichiometric excess is typically employed to ensure complete conversion [4] [30].

Optimal reaction conditions for Cloridarol synthesis include the use of ethanol as the solvent at temperatures ranging from 0 to 25 degrees Celsius [14]. The reaction typically requires 2 to 6 hours for completion, with yields ranging from 70 to 85 percent under optimized conditions [14] [33]. The selectivity of sodium borohydride for aldehydes and ketones over other functional groups makes it particularly suitable for complex molecules containing multiple reactive sites [30] [33].

Table 1: Optimization Parameters for Borohydride Reduction of Cloridarol

| Parameter | Optimal Range | Effect on Yield | Typical Yield Impact (%) |

|---|---|---|---|

| Temperature | 0-25°C | Higher temperature reduces selectivity | 5-15 |

| Solvent System | Ethanol/Tetrahydrofuran (1:1) | Protic solvents enhance reaction | 10-20 |

| Reaction Time | 2-4 hours | Longer time increases conversion | 15-25 |

| Sodium Borohydride Equivalents | 1.2-2.0 equiv | Excess ensures completion | 20-30 |

| Substrate Concentration | 0.1-0.3 M | Moderate concentration optimal | 5-10 |

| pH Control | 7-9 | Neutral to basic conditions | 10-15 |

| Workup Method | Water quench, acidic workup | Proper workup prevents decomposition | 10-20 |

Alternative Routes Using Lithium Aluminum Hydride and Sodium Borohydride

Lithium aluminum hydride presents an alternative reducing agent for Cloridarol synthesis, offering higher reactivity compared to sodium borohydride due to the greater polarity of the aluminum-hydrogen bond [8] [9] [13]. The preparation of lithium aluminum hydride involves the reaction of lithium hydride with aluminum chloride in anhydrous ether solution, yielding the powerful reducing agent according to the equation: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl [9] [13].

The lithium aluminum hydride reduction pathway requires strictly anhydrous conditions due to the violent reaction of the reagent with water and alcohols [4] [9]. The reaction proceeds under nitrogen atmosphere using anhydrous ether or tetrahydrofuran as solvents, with temperatures maintained between -15 and 25 degrees Celsius [8] [31]. Yields typically range from 80 to 95 percent, representing superior conversion compared to sodium borohydride methods [13] [31].

The mechanistic distinction between lithium aluminum hydride and sodium borohydride lies in the enhanced nucleophilicity of the aluminum hydride species [30] [33]. The greater electronegativity difference between aluminum and hydrogen results in increased hydride character, leading to more aggressive reduction capabilities [4] [30]. This enhanced reactivity necessitates careful temperature control and anhydrous handling procedures to prevent side reactions and ensure optimal yields [9] [13].

Alternative sodium borohydride methodologies include the use of modified reaction conditions such as cerium chloride activation (Luche conditions), which can alter the selectivity profile and enhance reduction rates [14]. These modified conditions often reverse the normal order of carbonyl reactivity, providing synthetic chemists with additional tools for selective transformations [14].

Magnesium-based reduction systems represent another viable alternative, utilizing magnesium metal in combination with ammonium chloride to achieve benzofuran reduction [31]. This methodology employs a mixture of tetrahydrofuran and methanol as the solvent system, with reactions conducted at -15 degrees Celsius for 90 minutes followed by warming to room temperature [31]. The magnesium reduction approach offers yields of 75 to 90 percent while providing an economical alternative to traditional hydride reagents [31].

Table 2: Comparative Analysis of Reduction Methods for Cloridarol Synthesis

| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Selectivity | Environmental Impact |

|---|---|---|---|---|---|

| Borohydride Reduction (Sodium Borohydride) | 70-85 | 2-6 hours | 0-25 | High | Low |

| Lithium Aluminum Hydride | 80-95 | 1-4 hours | -15 to 25 | Very High | Moderate |

| Magnesium/Ammonium Chloride Reduction | 75-90 | 2-3 hours | -15 to 25 | High | Low |

| Modified Borohydride Conditions | 65-85 | 3-8 hours | 0-40 | Moderate | Low |

Industrial-Scale Production Optimization

Industrial-scale production of Cloridarol requires comprehensive optimization of reaction parameters, equipment design, and process control systems to achieve economically viable manufacturing [15] [25]. The transition from laboratory-scale synthesis to industrial production involves addressing challenges related to heat management, safety considerations, waste minimization, and cost reduction [15] [26].

Process intensification strategies for large-scale Cloridarol production focus on continuous flow methodologies that enhance reaction efficiency and reduce processing time [28]. Sequential continuous-flow systems utilizing heterogeneous catalysts such as Amberlyst-15H have demonstrated promising results for benzofuran synthesis, offering catalyst recovery and reuse capabilities [28]. These systems enable the production of benzofuran derivatives with reduced reaction times and improved atom economy compared to batch processes [28].

Heat management represents a critical factor in industrial-scale synthesis, particularly for exothermic reduction reactions [15]. The implementation of heat exchanger systems and integrated cooling-heating units ensures proper temperature control while minimizing energy consumption [15]. Advanced process control systems monitor reaction parameters in real-time, preventing thermal runaway and maintaining optimal reaction conditions throughout the production cycle [15].

Equipment considerations for industrial Cloridarol production include the use of jacketed reactors for pilot plant operations (100 grams to 1 kilogram scale) and multi-purpose reactors for manufacturing scale (10 to 100 kilograms) [25]. Dedicated production lines become economically justified for industrial scale operations exceeding 100 kilograms, offering the highest yield efficiency of 90 to 95 percent [25].

Cost optimization strategies involve the development of improved starting material syntheses and the control of difficult-to-purge impurities [15]. Second-generation manufacturing routes have demonstrated cost reductions of approximately 50 percent through enhanced scalability of key starting materials and improved reaction robustness [15]. The implementation of single crystallization procedures for final product isolation further reduces processing costs while maintaining product quality [15].

Table 3: Industrial Scale Production Considerations for Cloridarol

| Scale Factor | Equipment Type | Heat Management | Safety Considerations | Yield Efficiency (%) | Cost per kg (USD) |

|---|---|---|---|---|---|

| Laboratory (1-10g) | Round-bottom flask | Ice bath/heating mantle | Fume hood ventilation | 75-85 | Not applicable |

| Pilot Plant (100g-1kg) | Jacketed reactor | Temperature control unit | Explosion-proof equipment | 80-90 | 500-1000 |

| Manufacturing (10-100kg) | Multi-purpose reactor | Heat exchanger system | Process safety systems | 85-92 | 200-500 |

| Industrial (>100kg) | Dedicated production line | Integrated cooling/heating | Full automation/monitoring | 90-95 | 50-200 |

Green Chemistry Approaches in Synthesis

Green chemistry methodologies for Cloridarol synthesis emphasize the reduction of environmental impact through improved atom economy, decreased waste generation, and the utilization of benign solvents and reagents [18] [21] [22]. These approaches align with the twelve principles of green chemistry while maintaining synthetic efficiency and product quality.

Solvent-free reaction conditions represent a significant advancement in environmentally benign benzofuran synthesis [21] [23]. Catalyst-free cyclization reactions between nitroepoxides and salicylaldehydes have demonstrated the feasibility of producing benzofuran derivatives under solvent-free conditions using potassium carbonate and dimethylformamide at 110 degrees Celsius [21]. These methodologies achieve yields of 33 to 84 percent while eliminating the need for organic solvents in the reaction medium [21].

Water-based synthetic systems offer another green chemistry approach for benzofuran preparation [18] [22]. The use of ion exchange resins such as Amberlyst-15 in polyethylene glycol-400 enables the synthesis of benzofuran derivatives at room temperature with excellent yields exceeding 90 to 95 percent [18]. This methodology eliminates toxic solvents while providing high selectivity and short reaction times [18].

Biomimetic oxidative processes utilizing hemin and tertiary-butyl hydroperoxide catalysis enable the environmentally benign synthesis of benzofuran scaffolds under sustainable reaction conditions [22]. These systems demonstrate excellent atom economy and step economy while maintaining moderate to good yields [22]. The use of iron-based catalysts reduces the reliance on precious metal catalysts and aligns with green chemistry principles [22].

Continuous flow processes represent the pinnacle of green chemistry approaches for Cloridarol synthesis, offering superior atom economy (85 to 95 percent) and minimal waste generation (E-factor of 1 to 3) [28]. These systems enable precise control of reaction conditions while minimizing energy consumption and maximizing process intensity [28].

Table 4: Green Chemistry Metrics for Cloridarol Synthesis Approaches

| Synthesis Approach | Atom Economy (%) | E-Factor | Energy Consumption | Waste Generation | Process Intensity |

|---|---|---|---|---|---|

| Traditional Sodium Borohydride Method | 65-75 | 8-12 | Moderate | Moderate | Standard |

| Solvent-Free Conditions | 80-90 | 2-4 | Low | Low | Enhanced |

| Water-Based System | 75-85 | 4-6 | Low | Low | Standard |

| Ionic Liquid Medium | 70-80 | 6-8 | Moderate | Low | Enhanced |

| Microwave-Assisted | 75-85 | 5-7 | High | Moderate | Very High |

| Continuous Flow Process | 85-95 | 1-3 | Low | Very Low | Very High |

The implementation of microwave-assisted synthesis provides another avenue for green chemistry applications in Cloridarol preparation [24]. These methodologies offer reduced reaction times and enhanced process intensity while maintaining good yields and selectivity [24]. The precise control of energy input through microwave irradiation enables efficient heating while minimizing overall energy consumption [24].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

6N7GKW3VRL

JXI9IO55VI

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant